

# Molecular structure of Tert-butyl (4-methylpiperidin-4-YL)carbamate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *Tert-butyl (4-methylpiperidin-4-YL)carbamate*

**Cat. No.:** *B062008*

[Get Quote](#)

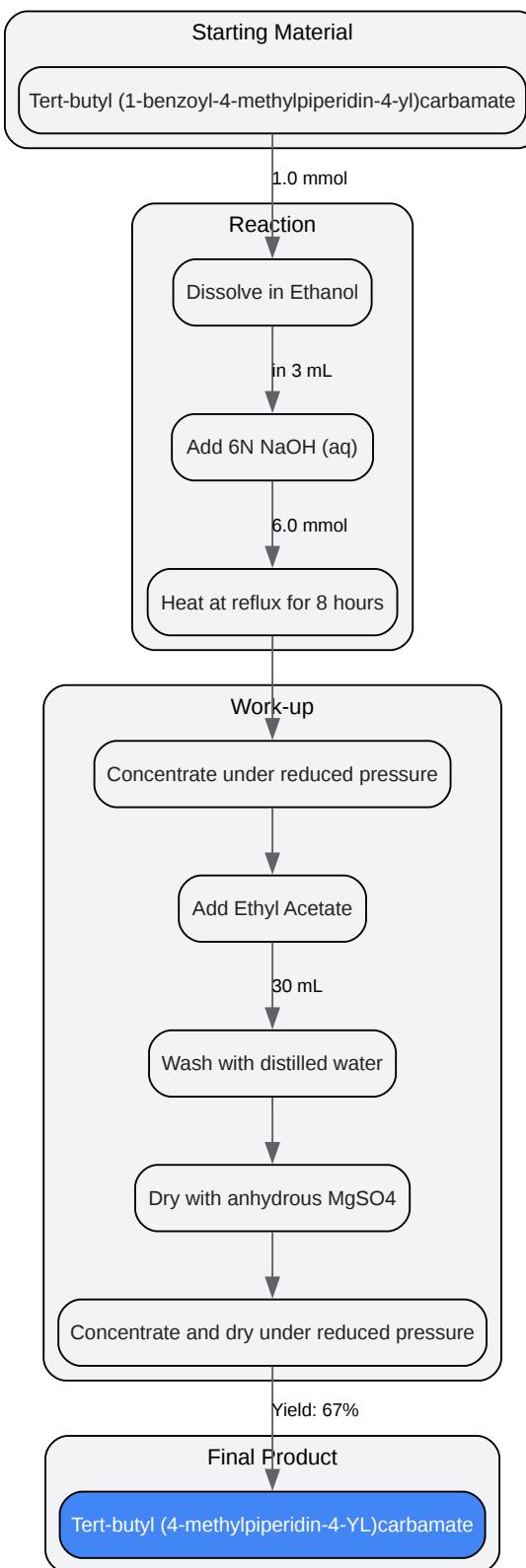
An In-Depth Technical Guide to **Tert-butyl (4-methylpiperidin-4-YL)carbamate**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of **Tert-butyl (4-methylpiperidin-4-YL)carbamate**. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents.

## Molecular Structure and Properties

**Tert-butyl (4-methylpiperidin-4-YL)carbamate**, with the CAS Number 163271-08-7, is a white to off-white solid organic compound.<sup>[1][2]</sup> Its structure features a piperidine ring substituted at the 4-position with both a methyl group and a tert-butoxycarbonyl (Boc) protected amine. The Boc protecting group is instrumental in synthetic chemistry, allowing for selective reactions at other sites of the molecule.


Table 1: Chemical and Physical Properties

| Property          | Value                                                         | Source              |
|-------------------|---------------------------------------------------------------|---------------------|
| CAS Number        | 163271-08-7                                                   | <a href="#">[2]</a> |
| Molecular Formula | C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub> | <a href="#">[3]</a> |
| Molecular Weight  | 214.3 g/mol                                                   | <a href="#">[3]</a> |
| IUPAC Name        | tert-butyl N-(4-methylpiperidin-4-yl)carbamate                | <a href="#">[2]</a> |
| Appearance        | White to off-white powder                                     | <a href="#">[1]</a> |
| Boiling Point     | 308.407 °C at 760 mmHg                                        | <a href="#">[2]</a> |
| Density           | 1.014 g/cm <sup>3</sup>                                       | <a href="#">[2]</a> |
| pKa               | 12.75 ± 0.20 (Predicted)                                      | <a href="#">[1]</a> |
| LogP              | 1.54 (Predicted)                                              | <a href="#">[2]</a> |

## Synthesis

A common synthetic route to **Tert-butyl (4-methylpiperidin-4-YL)carbamate** involves the deprotection of a benzoyl-protected precursor.[\[4\]](#)

## Synthesis Workflow

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis of **Tert-butyl (4-methylpiperidin-4-YL)carbamate**.

## Experimental Protocol: Synthesis

The following protocol is a general procedure for the synthesis of **Tert-butyl (4-methylpiperidin-4-YL)carbamate** from its N-benzoyl precursor.[4]

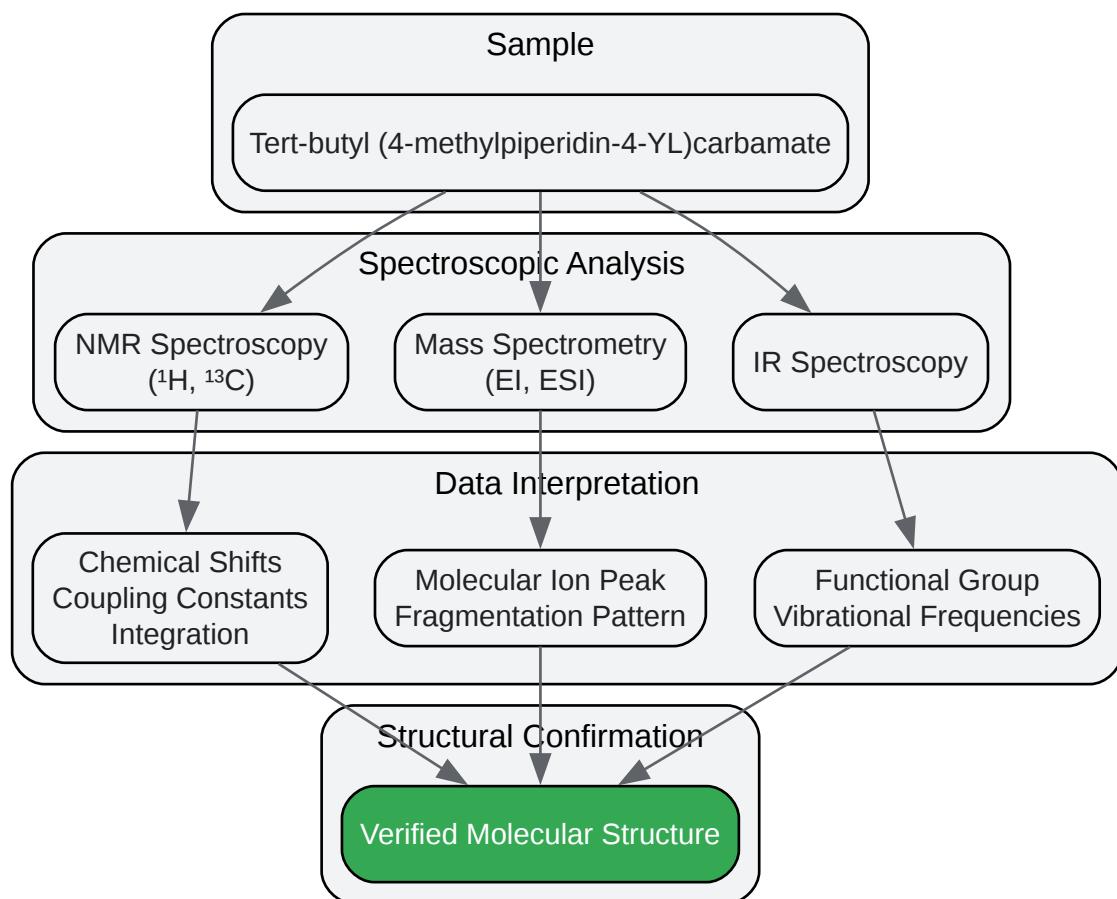
- **Dissolution:** Dissolve tert-butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate (318 mg, 1.0 mmol) in ethanol (3 mL).
- **Hydrolysis:** Add 6 N aqueous sodium hydroxide (1.0 mL, 6.0 mmol) to the solution.
- **Reflux:** Heat the reaction mixture at reflux for 8 hours.
- **Solvent Removal:** Upon completion of the reaction, concentrate the mixture under reduced pressure.
- **Extraction:** Add ethyl acetate (30 mL) to the concentrated residue. Separate the organic layer and wash it twice with distilled water.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate.
- **Final Product Isolation:** Concentrate the dried organic layer under reduced pressure and dry the resulting solid to obtain **Tert-butyl (4-methylpiperidin-4-YL)carbamate** (145 mg, 0.67 mmol, 67% yield).[4]

## Spectroscopic Characterization

The structure of **Tert-butyl (4-methylpiperidin-4-YL)carbamate** can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data

| Technique                                        | Data                                                                                                                                                                                                                                                                                            | Source              |
|--------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Mass Spectrometry (EI)                           | m/z: 214 [M] <sup>+</sup>                                                                                                                                                                                                                                                                       | <a href="#">[4]</a> |
| <sup>1</sup> H-NMR (CDCl <sub>3</sub> , 400 MHz) | $\delta$ (ppm): 4.37 (1H, br s), 2.84-2.80 (4H, m), 1.91 (2H, dt, J = 13.3, 3.9 Hz), 1.51 (2H, td, J = 12.9, 6.2 Hz), 1.44 (9H, s), 1.34 (3H, s)                                                                                                                                                | <a href="#">[4]</a> |
| <sup>13</sup> C-NMR                              | Data not explicitly found in the search results. Predicted peaks would include signals for the tert-butyl group (~28 ppm for CH <sub>3</sub> , ~79 ppm for the quaternary carbon), the piperidine ring carbons, the methyl group on the piperidine ring, and the carbamate carbonyl (~155 ppm). |                     |
| Infrared (IR)                                    | Data not explicitly found in the search results. Expected characteristic peaks would include N-H stretching (~3300-3500 cm <sup>-1</sup> ), C-H stretching (~2850-3000 cm <sup>-1</sup> ), and C=O stretching of the carbamate (~1680-1700 cm <sup>-1</sup> ).                                  |                     |


## Experimental Protocols: Characterization

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).[\[5\]](#)[\[6\]](#)
- Filtration: Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[7\]](#)[\[8\]](#)
- Analysis: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

For a compound like **Tert-butyl (4-methylpiperidin-4-YL)carbamate**, both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable methods.

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation (EI):
  - Ionization Energy: 70 eV.
  - Mass Range: Scan a range appropriate for the molecular weight (e.g., m/z 40-500).
- Instrumentation (ESI):
  - Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.<sup>[9]</sup>
  - Full Scan: Perform a full scan (e.g., m/z 100-1000) to identify the protonated molecule  $[M+H]^+$ .
  - Tandem MS (MS/MS): If further structural elucidation is needed, perform a product ion scan of the precursor ion to observe fragmentation patterns.<sup>[9]</sup>

## Spectroscopic Data Interpretation Workflow



[Click to download full resolution via product page](#)

Workflow for the structural elucidation of the target compound.

## Applications in Drug Development

**Tert-butyl (4-methylpiperidin-4-YL)carbamate** is a versatile intermediate in the synthesis of more complex molecules for pharmaceutical applications.<sup>[2][4]</sup> The piperidine scaffold is a common motif in many biologically active compounds. While this specific molecule is primarily a building block, derivatives of substituted piperidines have shown a range of biological activities, including potential as inhibitors of heat shock proteins and as agents targeting neurological disorders.<sup>[1]</sup> The presence of the methyl group at the 4-position can provide steric hindrance or favorable interactions within a binding pocket, and the protected amine allows for further synthetic modifications.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 163271-08-7 CAS MSDS (tert-Butyl (4-methylpiperidin-4-yl)carbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. tert-Butyl (4-methylpiperidin-4-yl)carbamate | 163271-08-7 [chemicalbook.com]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Molecular structure of Tert-butyl (4-methylpiperidin-4-yl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b062008#molecular-structure-of-tert-butyl-4-methylpiperidin-4-yl-carbamate\]](https://www.benchchem.com/product/b062008#molecular-structure-of-tert-butyl-4-methylpiperidin-4-yl-carbamate)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)